

An In-depth Technical Guide to 2-Bromo-3'-fluoro-5'-methylbenzophenone

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Compound of Interest

Compound Name: 2-Bromo-3'-fluoro-5'-methylbenzophenone

Cat. No.: B1292350

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Disclaimer: Publicly available information regarding the specific discovery and detailed developmental history of **2-Bromo-3'-fluoro-5'-methylbenzophenone** is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and data extrapolated from analogous compounds. The experimental protocols detailed below are proposed synthetic routes based on standard chemical transformations and should be adapted and optimized under appropriate laboratory conditions.

Introduction

2-Bromo-3'-fluoro-5'-methylbenzophenone is a halogenated aromatic ketone. Its structure, featuring a benzophenone core with bromine, fluorine, and methyl substitutions on the phenyl rings, suggests its potential utility as a chemical intermediate in various fields, including medicinal chemistry and materials science. The benzophenone scaffold is a common motif in pharmacologically active compounds, and the specific halogen and methyl substitutions can significantly influence the molecule's physicochemical properties and biological activity.

While the specific historical context of its first synthesis is not readily available in scientific literature, its structure lends itself to synthesis via well-established methodologies, primarily the Friedel-Crafts acylation.

Physicochemical Properties

A summary of the basic physicochemical properties of **2-Bromo-3'-fluoro-5'-methylbenzophenone** is provided in the table below. This data is primarily sourced from chemical suppliers.

Property	Value	Reference
CAS Number	951886-63-8	--INVALID-LINK--
Molecular Formula	C ₁₄ H ₁₀ BrFO	N/A
Molecular Weight	293.13 g/mol	
Purity	Typically >97%	
Appearance	Not specified (likely a solid)	N/A

Proposed Synthesis: Friedel-Crafts Acylation

The most probable synthetic route for **2-Bromo-3'-fluoro-5'-methylbenzophenone** is the Friedel-Crafts acylation of 3-fluoro-5-methyltoluene with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction involves the electrophilic substitution of the aromatic ring of 3-fluoro-5-methyltoluene by the acylium ion generated from 2-bromobenzoyl chloride.

Proposed Experimental Protocol

Materials:

- 3-Fluoro-5-methyltoluene
- 2-Bromobenzoyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium bicarbonate (NaHCO₃) solution

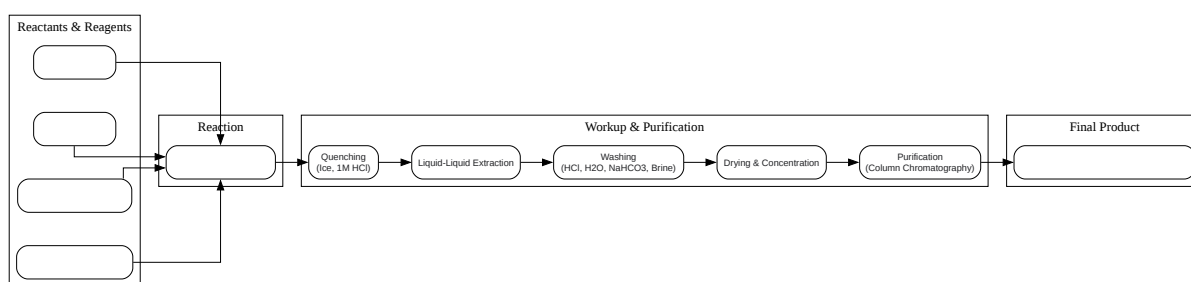
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere) is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
- **Addition of Acyl Chloride:** 2-Bromobenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. The mixture is stirred at 0 °C for 15-20 minutes to allow for the formation of the acylium ion complex.
- **Addition of Aromatic Substrate:** 3-Fluoro-5-methyltoluene (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, the reaction mixture is slowly and carefully poured into a beaker containing crushed ice and 1 M HCl to decompose the aluminum chloride complex.
- **Workup:** The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: The crude **2-Bromo-3'-fluoro-5'-methylbenzophenone** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Proposed Synthetic Workflow Diagram



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Caption: Proposed workflow for the synthesis of **2-Bromo-3'-fluoro-5'-methylbenzophenone**.

Quantitative Data

The following table summarizes hypothetical quantitative data for the proposed synthesis. Actual yields and purity will depend on the specific reaction conditions and purification efficiency.

Parameter	Expected Value	Notes
Reactant Ratio	1:1:1.2 (Acyl Chloride:Arene:AlCl ₃)	A slight excess of the Lewis acid is common.
Reaction Time	12 - 24 hours	Monitorable by TLC.
Yield (Crude)	70 - 90%	Dependent on reaction completion and workup losses.
Yield (Purified)	50 - 75%	Dependent on the efficiency of purification.
Purity (Post-purification)	>98%	As determined by HPLC or GC-MS.

Spectroscopic Characterization (Predicted)

While specific spectroscopic data for **2-Bromo-3'-fluoro-5'-methylbenzophenone** is not available in the searched literature, the following are expected characteristic signals based on its structure:

- ¹H NMR: Aromatic protons would appear in the range of 7.0-8.0 ppm. The methyl group protons would appear as a singlet around 2.4 ppm.
- ¹³C NMR: The carbonyl carbon would show a characteristic signal around 195 ppm. Aromatic carbons would appear in the range of 110-140 ppm. The methyl carbon would be observed around 21 ppm.
- IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch would be expected around 1660 cm⁻¹. C-H stretching of the aromatic rings would be observed around 3000-3100 cm⁻¹. C-Br and C-F stretching vibrations would be present at lower wavenumbers.
- Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (293.13), with a characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity).

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity or any associated signaling pathways for **2-Bromo-3'-fluoro-5'-methylbenzophenone**. The benzophenone scaffold is known to be present in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The presence of halogen atoms can enhance lipophilicity and potentially influence binding to biological targets. Further research would be required to elucidate any potential therapeutic applications of this specific compound.

Due to the lack of data, a diagram for signaling pathways cannot be generated.

Conclusion

2-Bromo-3'-fluoro-5'-methylbenzophenone is a substituted benzophenone for which detailed historical and experimental data is scarce in the public domain. This guide has presented a plausible synthetic route via Friedel-Crafts acylation, including a detailed hypothetical experimental protocol and expected outcomes. The provided information serves as a foundational guide for researchers and professionals interested in the synthesis and potential applications of this and structurally related compounds. Further empirical studies are necessary to fully characterize its properties and explore its potential in drug development and other scientific disciplines.

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